(1,1'-Biphenyl)-3-acetic acid, 5-butoxy-
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Overview
Description
5-Butoxy-(1,1’-biphenyl)-3-acetic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a butoxy group attached to the biphenyl structure, which is further substituted with an acetic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-(1,1’-biphenyl)-3-acetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and an appropriate leaving group such as a halide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 5-Butoxy-(1,1’-biphenyl)-3-acetic acid may involve large-scale application of the above synthetic routes with optimization for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-(1,1’-biphenyl)-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Produces quinones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in substituted biphenyl derivatives.
Scientific Research Applications
5-Butoxy-(1,1’-biphenyl)-3-acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Butoxy-(1,1’-biphenyl)-3-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- N-((3’-((1H-1,2,4-triazol-1-yl)methyl)-5-isobutyl-[1,1′-biphenyl]-2-yl)sulfonyl)pentanamide
Uniqueness
5-Butoxy-(1,1’-biphenyl)-3-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other biphenyl derivatives .
Properties
CAS No. |
61888-57-1 |
---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(3-butoxy-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C18H20O3/c1-2-3-9-21-17-11-14(12-18(19)20)10-16(13-17)15-7-5-4-6-8-15/h4-8,10-11,13H,2-3,9,12H2,1H3,(H,19,20) |
InChI Key |
HEVHNLNOWXISNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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